Ethyl 4-(didodecylamino)benzoate

Description

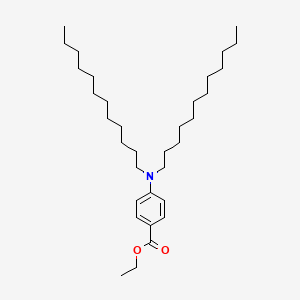

Ethyl 4-(didodecylamino)benzoate is a benzoate ester derivative featuring a central aromatic ring substituted with a didodecylamino group (-N(C₁₂H₂₅)₂) and an ethyl ester (-COOCH₂CH₃). Its structure combines electron-donating amino groups with lipophilic chains, making it distinct from simpler benzoate derivatives.

Properties

CAS No. |

65213-47-0 |

|---|---|

Molecular Formula |

C33H59NO2 |

Molecular Weight |

501.8 g/mol |

IUPAC Name |

ethyl 4-(didodecylamino)benzoate |

InChI |

InChI=1S/C33H59NO2/c1-4-7-9-11-13-15-17-19-21-23-29-34(30-24-22-20-18-16-14-12-10-8-5-2)32-27-25-31(26-28-32)33(35)36-6-3/h25-28H,4-24,29-30H2,1-3H3 |

InChI Key |

DGOHIOBOCOOPIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(didodecylamino)benzoate typically involves the esterification of 4-(didodecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent recycling techniques can further optimize the process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(didodecylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Oxidation: Formation of 4-(didodecylamino)benzoic acid.

Reduction: Formation of 4-(didodecylamino)benzyl alcohol.

Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.

Scientific Research Applications

Ethyl 4-(didodecylamino)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives

Mechanism of Action

The mechanism of action of Ethyl 4-(didodecylamino)benzoate involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

- Structural Differences : Replaces didodecyl chains with methyl groups (-N(CH₃)₂).

- Reactivity: Exhibits higher reactivity in resin polymerization due to enhanced electron donation from the dimethylamino group .

- Physical Properties : Lower molecular weight results in higher solubility in polar solvents compared to the didodecyl analog.

- Applications : Widely used as a co-initiator in dental resins due to efficient radical generation .

Ethyl 4-(Octylamino)Benzoate

- Structural Differences : Substitutes one dodecyl chain with a shorter octyl group (-NH(C₈H₁₇)).

- Solubility : Increased solubility in organic solvents compared to the didodecyl derivative due to reduced chain length .

- Biological Activity : Intermediate lipophilicity may balance membrane permeability and bioavailability, unlike the highly lipophilic didodecyl variant .

Ethyl 4-Aminobenzoate (Benzocaine)

- Structural Differences: Lacks alkyl chains on the amino group (-NH₂ instead of -N(C₁₂H₂₅)₂).

- Reactivity : Simpler structure limits its utility in complex syntheses compared to functionalized analogs .

Ethyl 4-(Dibromomethyl)Benzoate

- Functional Groups: Features a dibromomethyl group (-CHBr₂) instead of an amino group.

- Synthetic Use: Acts as an intermediate in halogenation reactions, unlike the amino-substituted compound’s role in amine-mediated catalysis .

Data Tables: Key Comparisons

Table 1. Physicochemical Properties

| Compound | Molecular Weight | Solubility (in CHCl₃) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Ethyl 4-(didodecylamino)benzoate | 588.92 | High | 45–50 | 12.3 |

| Ethyl 4-(dimethylamino)benzoate | 207.26 | Moderate | 92–95 | 2.1 |

| Ethyl 4-(octylamino)benzoate | 333.51 | High | 60–65 | 6.8 |

| Benzocaine | 165.19 | Low | 88–90 | 1.9 |

Unique Features of this compound

- Lipophilicity: The didodecyl chains significantly enhance lipid solubility, making it suitable for micelle formation or lipid nanoparticle formulations .

- Steric Effects : Bulky alkyl groups may hinder nucleophilic attacks at the ester group, altering hydrolysis kinetics compared to smaller analogs .

- Thermal Stability : Long alkyl chains contribute to lower melting points, advantageous in liquid-phase applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.